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Compound of Interest

Compound Name: (2R)-2,3-diaminopropan-1-ol

Cat. No.: B15095681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

(2R)-2,3-diaminopropan-1-ol, a chiral building block of significant interest in pharmaceutical

development. Due to the limited availability of published, comprehensive raw spectroscopic

data for this specific enantiomer, this guide presents expected spectroscopic characteristics

based on established principles and data from structurally related compounds. Detailed

experimental protocols are provided to enable researchers to acquire and interpret high-quality

spectroscopic data.

Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic

techniques for (2R)-2,3-diaminopropan-1-ol. These predictions are based on the analysis of

its functional groups (two primary amines, one primary alcohol) and the chiral center at the C2

position.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for (2R)-2,3-diaminopropan-1-ol
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Protons
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Integration Notes

H on C1

(CH₂OH)
3.4 - 3.7

Doublet of

doublets (dd)
2H

Diastereotopic

protons due to

adjacent chiral

center.

H on C2

(CH(NH₂))
2.8 - 3.2 Multiplet (m) 1H

Complex splitting

due to coupling

with protons on

C1 and C3.

H on C3

(CH₂NH₂)
2.6 - 2.9

Doublet of

doublets (dd)
2H

Diastereotopic

protons due to

adjacent chiral

center.

OH Broad singlet 1H

Chemical shift is

concentration

and solvent

dependent; may

exchange with

D₂O.

NH₂ (at C2) Broad singlet 2H

Chemical shift is

concentration

and solvent

dependent; may

exchange with

D₂O.

NH₂ (at C3) Broad singlet 2H

Chemical shift is

concentration

and solvent

dependent; may

exchange with

D₂O.
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Table 2: Predicted ¹³C NMR Data for (2R)-2,3-diaminopropan-1-ol

Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Notes

C1 (CH₂OH) 65 - 70
Attached to the hydroxyl

group.

C2 (CH(NH₂)) 50 - 55
Chiral center, attached to an

amino group.

C3 (CH₂NH₂) 45 - 50
Attached to a primary amino

group.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for (2R)-2,3-diaminopropan-1-ol

Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Description

O-H Stretch 3200 - 3600 Strong, Broad
Hydrogen-bonded

hydroxyl group.[1][2]

N-H Stretch 3300 - 3500 Medium, Doublet
Primary amine N-H

stretching.

C-H Stretch 2850 - 3000 Medium
Aliphatic C-H

stretching.

N-H Bend 1590 - 1650 Medium
Primary amine N-H

bending (scissoring).

C-O Stretch 1000 - 1260 Strong
Primary alcohol C-O

stretching.[1]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for (2R)-2,3-diaminopropan-1-ol
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Analysis Predicted m/z Notes

Molecular Ion [M]⁺ 90.0793
For the molecular formula

C₃H₁₀N₂O.

[M+H]⁺ 91.0871

Protonated molecule,

commonly observed in ESI-

MS.

Major Fragments 73, 60, 44, 30

Plausible fragments from loss

of NH₃, CH₂OH, CH₂NH₂, and

subsequent rearrangements.

Chiroptical Spectroscopy
Table 5: Expected Chiroptical Spectroscopy Data for (2R)-2,3-diaminopropan-1-ol

Technique Expected Observation Notes

Circular Dichroism (CD)
Non-zero CD spectrum with

Cotton effects.

The presence of a chiral center

will lead to differential

absorption of left and right

circularly polarized light. The

sign and magnitude of the

Cotton effects are specific to

the (R)-enantiomer.

Optical Rotatory Dispersion

(ORD)
Non-zero optical rotation.

The molecule will rotate the

plane of polarized light. The

specific rotation is a

characteristic physical

constant.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of (2R)-2,3-
diaminopropan-1-ol.
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NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

(2R)-2,3-diaminopropan-1-ol

Deuterated solvent (e.g., D₂O, Methanol-d₄)

NMR tubes

NMR spectrometer (300 MHz or higher recommended)

Procedure:

Sample Preparation:

Accurately weigh 5-10 mg of (2R)-2,3-diaminopropan-1-ol.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a

clean, dry vial.

Transfer the solution to an NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.
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To confirm the identity of exchangeable protons (OH, NH₂), add a drop of D₂O to the NMR

tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will

diminish or disappear.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

If desired, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment

to differentiate between CH, CH₂, and CH₃ groups.[3]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

(2R)-2,3-diaminopropan-1-ol

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.[4]

Solvent for cleaning (e.g., isopropanol)

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean.

Acquire a background spectrum of the empty ATR crystal.

Sample Analysis:

Place a small amount of (2R)-2,3-diaminopropan-1-ol directly onto the ATR crystal.

Acquire the sample spectrum.

Clean the ATR crystal thoroughly with a suitable solvent after analysis.
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Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule. Due

to the polar nature of the analyte, derivatization may be necessary to improve chromatographic

separation and ionization efficiency.[5][6][7][8]

Materials:

(2R)-2,3-diaminopropan-1-ol

LC-MS grade solvents (e.g., water, acetonitrile, methanol with formic acid or ammonium

acetate)

Liquid chromatography-mass spectrometer (LC-MS) with an electrospray ionization (ESI)

source.

Procedure:

Sample Preparation:

Prepare a dilute solution of (2R)-2,3-diaminopropan-1-ol (e.g., 1-10 µg/mL) in a suitable

solvent mixture.

LC-MS Analysis:

Inject the sample into the LC-MS system.

Separate the analyte using a suitable column (e.g., HILIC or reversed-phase with an ion-

pairing agent).

Acquire mass spectra in positive ion mode to observe the [M+H]⁺ ion.

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural

confirmation.

Chiroptical Spectroscopy (Circular Dichroism)
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Objective: To confirm the enantiomeric purity and determine the absolute configuration (if a

reference spectrum is available).

Materials:

(2R)-2,3-diaminopropan-1-ol

Spectroscopic grade solvent (e.g., methanol, water)

CD spectrometer

Quartz cuvette

Procedure:

Sample Preparation:

Prepare a solution of (2R)-2,3-diaminopropan-1-ol of a known concentration in the

chosen solvent.

Instrument Setup:

Turn on the CD spectrometer and allow the lamp to warm up.

Purge the instrument with nitrogen gas.

Data Acquisition:

Record a baseline spectrum of the solvent in the cuvette.

Record the CD spectrum of the sample over a suitable wavelength range (typically 190-

400 nm).

The resulting spectrum will show positive and/or negative peaks (Cotton effects)

characteristic of the (R)-enantiomer.

Visualizations
Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for a comprehensive spectroscopic

analysis of (2R)-2,3-diaminopropan-1-ol.

Sample Preparation

Spectroscopic Techniques

Data Interpretation

Final Confirmation

(2R)-2,3-diaminopropan-1-ol

Dissolution in
Deuterated Solvent

Dilution in
LC-MS Grade Solvent Neat Sample

NMR Spectroscopy
(¹H, ¹³C, DEPT) Circular Dichroism

or Dilution

LC-MS/MS FTIR (ATR)

Structural Elucidation Molecular Weight
& Fragmentation

Functional Group
Identification

Chirality & Enantiomeric
Purity Confirmation

Comprehensive Spectroscopic
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of (2R)-2,3-diaminopropan-1-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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